molecular formula C12H15NO B1355207 3-cyclohexanecarbonylpyridine CAS No. 60148-00-7

3-cyclohexanecarbonylpyridine

Cat. No.: B1355207
CAS No.: 60148-00-7
M. Wt: 189.25 g/mol
InChI Key: SDAFBHAGZHYODJ-UHFFFAOYSA-N
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Description

3-cyclohexanecarbonylpyridine is an organic compound with the molecular formula C12H15NO It consists of a cyclohexyl group attached to a pyridin-3-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-cyclohexanecarbonylpyridine can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and involves cyclocondensation, which simplifies the purification process and allows for the efficient construction of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot syntheses can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower costs, and simplified purification processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexanecarbonylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Cyclohexyl(pyridin-3-yl)methanol.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3-cyclohexanecarbonylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexanecarbonylpyridine involves its interaction with various molecular targets. For example, its derivatives can inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(pyridin-4-yl)methanone
  • Cyclohexyl(pyridin-2-yl)methanone
  • Phenyl(pyridin-3-yl)methanone

Uniqueness

3-cyclohexanecarbonylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to its analogs .

Biological Activity

3-Cyclohexanecarbonylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action and applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexanecarbonyl group. This unique structure contributes to its reactivity and interaction with biological targets. The compound can be synthesized through multicomponent reactions involving various reagents, which allows for the exploration of its derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that some complexes derived from this compound demonstrate medium-level antibacterial activity against a variety of pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella typhimurium
  • Enterococcus faecalis

In comparative studies, certain derivatives have shown effectiveness similar to or better than traditional antibiotics like ampicillin .

Pathogen Activity Level Reference
Escherichia coliMedium
Staphylococcus aureusMedium
Salmonella typhimuriumMedium
Enterococcus faecalisMedium

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The mechanism by which it exerts these effects involves the inhibition of pro-inflammatory cytokines and enzymes that play crucial roles in inflammatory processes. The specific pathways affected by this compound are still under investigation, but initial findings suggest it may modulate the immune response effectively.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within microbial cells. For instance:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial metabolism, thus preventing growth and proliferation.
  • Cell Membrane Disruption : Some studies suggest that it can compromise bacterial cell membranes, leading to cell lysis.

These mechanisms highlight the potential utility of this compound as a lead compound in drug development aimed at treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Antibacterial Efficacy Study : A study tested various synthesized derivatives against standard bacterial strains. Results indicated that certain compounds showed comparable activity to established antibiotics.
  • Inflammation Model : In vitro models were used to assess the anti-inflammatory effects of this compound. The results demonstrated a significant reduction in inflammatory markers when treated with this compound compared to controls.

Properties

IUPAC Name

cyclohexyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFBHAGZHYODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484028
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-00-7
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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